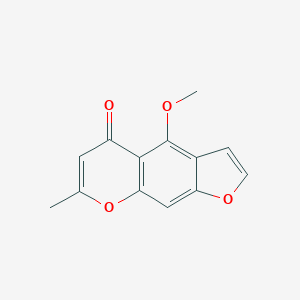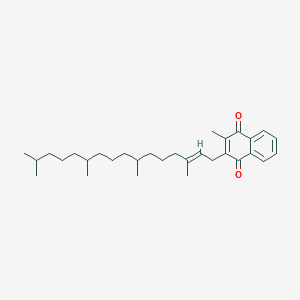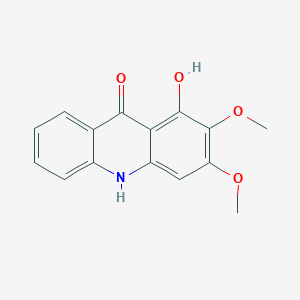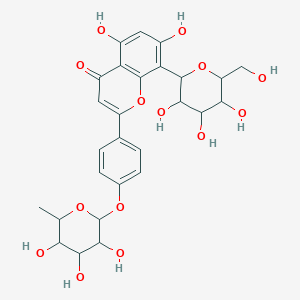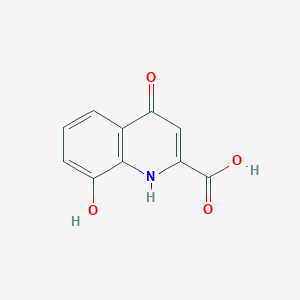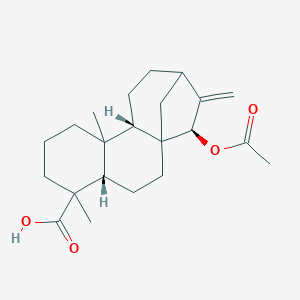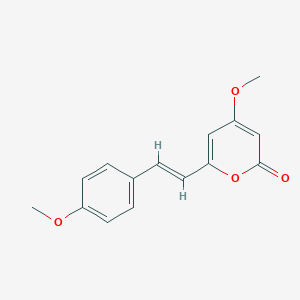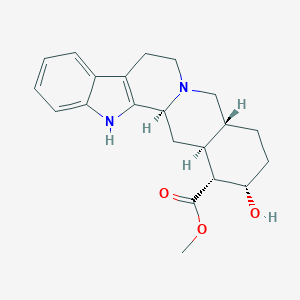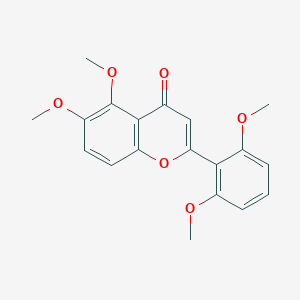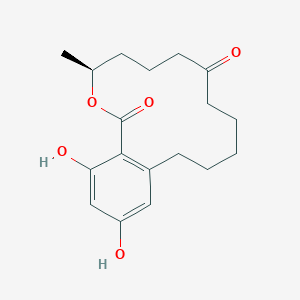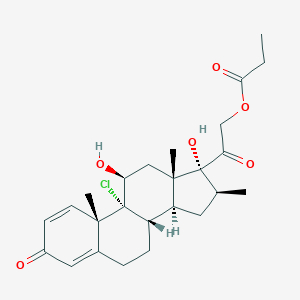
苯海拉明
描述
苯海拉明是一种第一代抗组胺药,属于烷基胺类。它常用于治疗过敏性疾病,如花粉症、荨麻疹和过敏性结膜炎。 苯海拉明具有抗胆碱能特性,以其相对强烈的镇静作用而闻名 .
科学研究应用
苯海拉明具有广泛的科学研究应用:
化学: 用作研究抗组胺活性及其构效关系的模型化合物。
生物学: 研究其对组胺受体和相关通路的效应。
作用机制
苯海拉明作为组胺 H1 受体的逆向激动剂。通过与组胺竞争结合该受体,苯海拉明降低了受体活性,从而导致瘙痒、血管扩张和毛细血管渗漏减少。 这导致了与过敏反应相关的症状缓解 .
类似化合物:
- 氯苯海拉明
- 溴苯海拉明
- 右旋氯苯海拉明
- 右旋溴苯海拉明
- 苯海索
- 多西拉明
比较: 苯海拉明在其类似物中是独一无二的,因为它具有特殊的化学结构,包括与二甲基(丙基)胺相连的 2-苄基吡啶部分。 这种结构使其具有独特的药理学特性,包括其镇静作用和作为抗组胺药物的效力 .
生化分析
Biochemical Properties
Pheniramine plays a significant role in biochemical reactions by inhibiting the action of histamine at the H1 receptor sites. This inhibition prevents the typical allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Pheniramine interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interaction with these enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .
Cellular Effects
Pheniramine influences various cellular processes by blocking histamine receptors on the surface of cells. This blockade prevents histamine from binding to its receptors, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms. Pheniramine can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can reduce the release of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of pheniramine involves its binding to the H1 histamine receptors on the cell surface. By occupying these receptors, pheniramine prevents histamine from binding and activating the receptor. This inhibition leads to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions, which are crucial for the allergic response. Additionally, pheniramine can inhibit the activity of certain enzymes, such as phospholipase A2, which plays a role in the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pheniramine can change over time due to its stability and degradation. Pheniramine is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that pheniramine can have sustained effects on cellular function, including prolonged inhibition of histamine-induced responses. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of pheniramine vary with different dosages in animal models. At low doses, pheniramine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, pheniramine can cause sedation, anticholinergic effects, and toxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic settings .
Metabolic Pathways
Pheniramine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6 and CYP3A4. These enzymes facilitate the oxidation and subsequent conjugation of pheniramine, leading to the formation of inactive metabolites that are excreted in the urine. The metabolic pathways of pheniramine can influence its pharmacokinetics and efficacy, as well as its potential for drug interactions .
Transport and Distribution
Pheniramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. Pheniramine is widely distributed in various tissues, including the liver, kidneys, and brain. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of transporters .
Subcellular Localization
The subcellular localization of pheniramine is primarily in the cytoplasm and cell membrane, where it interacts with histamine receptors. Pheniramine does not typically accumulate in specific organelles, but its activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. These factors can affect the drug’s efficacy and duration of action .
准备方法
合成路线和反应条件: 苯海拉明可以通过多步合成过程来合成。一种常用的方法是在碳酸钾存在下,使 2-苄基吡啶与二甲基氨基溴乙烷氢溴酸盐反应。 将反应混合物加热至 80°C 持续数小时,然后进行提取和纯化步骤,得到苯海拉明 .
工业生产方法: 苯海拉明的工业生产通常涉及使用与上述类似的反应条件的大规模合成。该过程针对产率和纯度进行了优化,并采取严格的质量控制措施,以确保最终产品的稳定性。
化学反应分析
反应类型: 苯海拉明会发生各种化学反应,包括:
氧化: 苯海拉明可以氧化形成相应的 N-氧化物衍生物。
还原: 还原反应可以将苯海拉明转化为其胺衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 卤化反应通常在受控条件下使用氯或溴之类的卤化剂。
主要生成产物:
氧化: N-氧化物衍生物。
还原: 胺衍生物。
取代: 卤化衍生物,如氯苯海拉明和溴苯海拉明.
相似化合物的比较
- Chlorphenamine
- Brompheniramine
- Dexchlorpheniramine
- Dexbrompheniramine
- Diphenhydramine
- Doxylamine
Comparison: Pheniramine is unique among its analogs due to its specific chemical structure, which includes a 2-benzylpyridine moiety linked to a dimethyl (propyl)amine. This structure contributes to its distinct pharmacological profile, including its sedative effects and potency as an antihistamine .
Pheniramine’s halogenated derivatives, such as chlorphenamine and brompheniramine, exhibit increased potency and are often used in combination therapies for enhanced efficacy .
属性
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNSHDBIRRJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-20-7 (bimaleate) | |
| Record name | Pheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023454 | |
| Record name | Pheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
175.00 °C. @ 25.00 mm Hg | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.77e-01 g/L | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema. This can be seen in the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response. Inverse agonism of the H1 receptor in the CNS is also responsible for the sedation produced by first-generation antihistamines like pheniramine. The binding of pheniramine to H4 receptors, and subsequent inverse agonism, may also contribute to reduced itching by antagonizing inflammation. | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-21-5 | |
| Record name | (±)-Pheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pheniramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134FM9ZZ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


